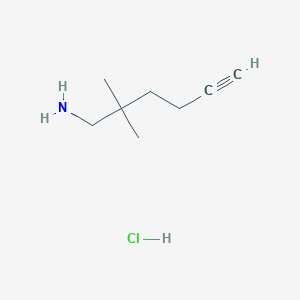![molecular formula C10H16N2O B1485401 trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol CAS No. 2159243-11-3](/img/structure/B1485401.png)
trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol
Overview
Description
Trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol, also known as trans-2-propyl-1H-imidazole-1-yl-cyclobutanol, is a cyclic ether compound containing an imidazole ring and a cyclobutane ring. It is a valuable synthetic intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a chiral ligand in asymmetric catalysis and has been used in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol is not well understood. However, it is believed that the imidazole ring is the active site of the molecule, and that it acts as a catalyst in the reaction. The cyclobutane ring is thought to provide stability to the molecule and to facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol are not well understood. However, it has been used in the synthesis of biologically active compounds and has been shown to have some antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol in laboratory experiments include its low cost, availability, and ease of synthesis. The main limitation is that its mechanism of action is not well understood and its biochemical and physiological effects are not fully understood.
Future Directions
For the use of trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of biologically active compounds. Additionally, further research into its use as a chiral ligand in asymmetric catalysis could yield new and improved synthetic methods. Finally, further research into its potential uses as a reagent in peptide synthesis could lead to new and improved peptide synthesis methods.
Scientific Research Applications
Trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol has been used in a variety of scientific research applications. It has been used as a chiral ligand in asymmetric catalysis, and has been used in the synthesis of biologically active compounds. It has also been used as a reagent in the synthesis of peptides and other organic compounds.
properties
IUPAC Name |
(1R,2R)-2-(2-propan-2-ylimidazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10-11-5-6-12(10)8-3-4-9(8)13/h5-9,13H,3-4H2,1-2H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQXSQGWLTXJEV-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC=CN1[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)
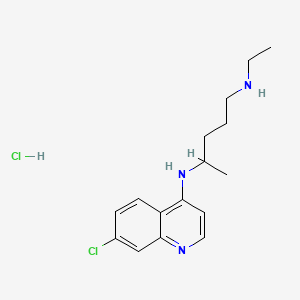
![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)
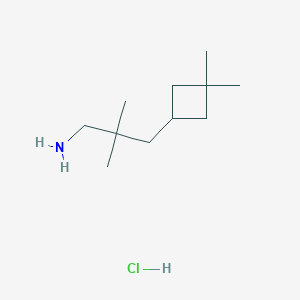
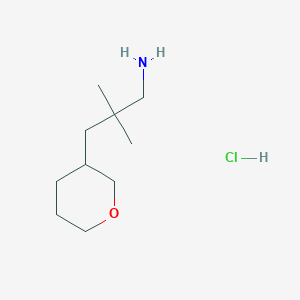

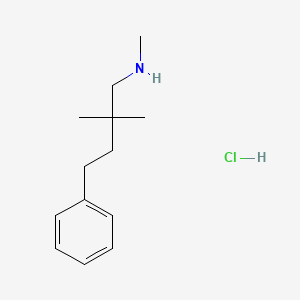
![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
amine hydrochloride](/img/structure/B1485337.png)

